molecular formula C20H18ClN5O2 B2853852 2-(8-chloro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1286727-57-8

2-(8-chloro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide

Cat. No. B2853852
CAS RN: 1286727-57-8
M. Wt: 395.85
InChI Key: SIWQWCOXGILKSF-UHFFFAOYSA-N
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Description

The compound “2-(8-chloro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide” is a derivative of quinazolin-4(3H)-ones . Quinazolin-4(3H)-ones are a class of compounds that have been developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, to which the compound belongs, was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazoloquinazoline core. This core is a fused ring system that includes a triazole ring and a quinazoline ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The control experiment revealed that the thiol substrate could promote the dehydroaromatization step .

Scientific Research Applications

Antimicrobial Activity

The triazole ring is known for its antimicrobial properties. This compound, with its triazoloquinazolinone core, could be potent against a variety of Gram-positive and Gram-negative bacteria. It may also exhibit antifungal activity, making it a candidate for developing new antibiotics or antifungal agents .

Anticancer Potential

Quinazoline derivatives have been explored for their anticancer activities. The chloro-substituted quinazolinone in this compound could be investigated for its ability to inhibit cancer cell growth or angiogenesis, potentially leading to new cancer therapies .

Antiviral Applications

Compounds with a triazole moiety have shown antiviral activities. This compound could be studied for its efficacy against various viral infections, possibly offering a new avenue for antiviral drug development .

Anti-inflammatory and Analgesic Properties

The acetamide group attached to the aromatic ring in this compound suggests it might possess anti-inflammatory and analgesic properties. This could be beneficial in the treatment of chronic pain and inflammatory diseases .

Antidepressant and Anxiolytic Effects

Triazole derivatives have been used in the synthesis of antidepressant and anxiolytic drugs. This compound could be explored for its potential effects on the central nervous system, which might lead to new treatments for depression and anxiety disorders .

Antiepileptic and Anticonvulsant Activities

The structural similarity of this compound to known antiepileptic drugs that contain triazole rings indicates that it could be effective in the treatment of epilepsy and as an anticonvulsant .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, compounds with similar structures have been found to intercalate DNA . This suggests that the compound might interact with DNA in a similar manner.

Future Directions

The compound and its derivatives could be further explored for their potential applications, particularly in the field of medicinal chemistry. For instance, some derivatives of quinazolin-4(3H)-ones have shown promising anticancer activities , suggesting potential future directions for research.

properties

IUPAC Name

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-12(2)13-3-6-15(7-4-13)23-18(27)10-26-20(28)25-11-22-17-9-14(21)5-8-16(17)19(25)24-26/h3-9,11-12H,10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWQWCOXGILKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide

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